2-chloro-N-(3,5-dichlorophenyl)acetamide

Catalog No.
S793718
CAS No.
33560-48-4
M.F
C8H6Cl3NO
M. Wt
238.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(3,5-dichlorophenyl)acetamide

CAS Number

33560-48-4

Product Name

2-chloro-N-(3,5-dichlorophenyl)acetamide

IUPAC Name

2-chloro-N-(3,5-dichlorophenyl)acetamide

Molecular Formula

C8H6Cl3NO

Molecular Weight

238.5 g/mol

InChI

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)

InChI Key

ZRTPLHDJASYNPE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CCl

Synthesis and Crystal Structure:

2-Chloro-N-(3,5-dichlorophenyl)acetamide has been synthesized and its crystal structure determined using X-ray diffraction []. The study found that the molecule adopts a planar conformation and the crystal structure is stabilized by intermolecular hydrogen bonds []. This information is valuable for understanding the physical properties and potential applications of the compound.

2-Chloro-N-(3,5-dichlorophenyl)acetamide is a chemical compound characterized by the presence of a chloro group and a dichlorophenyl moiety attached to an acetamide structure. Its molecular formula is C₈H₆Cl₃NO, with a molecular weight of approximately 238.5 g/mol. The compound features a central acetamide group (CH₃CONH-) linked to a 3,5-dichlorophenyl group, which enhances its biological activity and potential applications in various fields such as pharmaceuticals and agrochemicals. The compound is known for its structural stability and unique reactivity due to the presence of multiple chlorine atoms, which influence its chemical behavior and interactions with biological systems .

Typical of amides and chlorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can undergo hydrolysis, producing corresponding carboxylic acids and amines.
  • Dechlorination: The compound may also undergo reduction processes that remove chlorine atoms, potentially altering its biological activity.

These reactions are essential for understanding the compound's reactivity profile and its potential modifications for specific applications .

2-Chloro-N-(3,5-dichlorophenyl)acetamide exhibits significant biological activity, particularly as an inhibitor of various enzymes. Its interactions with biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions. The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. Additionally, it interacts with proteins involved in signal transduction pathways, influencing their conformation and function. This biological activity makes it a candidate for further research in drug development and agricultural applications .

The synthesis of 2-Chloro-N-(3,5-dichlorophenyl)acetamide can be achieved through several methods:

  • Direct Chlorination: Starting from N-(3,5-dichlorophenyl)acetamide, chlorination can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Microwave-Assisted Synthesis: Recent studies have explored microwave-assisted methods that enhance reaction rates and yields while minimizing by-products .
  • Conventional Heating: Traditional heating methods can also be employed to facilitate the reaction between acetic anhydride and 3,5-dichloroaniline in the presence of a base.

These methods highlight the versatility in synthesizing this compound while optimizing conditions for yield and purity .

2-Chloro-N-(3,5-dichlorophenyl)acetamide has various applications across different fields:

  • Pharmaceuticals: Due to its enzyme inhibitory properties, it is being investigated for potential use as a therapeutic agent in treating diseases where enzyme inhibition is beneficial.
  • Agrochemicals: The compound shows promise as a pesticide or herbicide due to its biological activity against pests and pathogens.
  • Research: It serves as a valuable tool in biochemical research for studying enzyme mechanisms and protein interactions .

Studies on the interactions of 2-Chloro-N-(3,5-dichlorophenyl)acetamide with biomolecules have revealed insights into its mechanism of action. It has been shown to bind selectively to certain enzymes, affecting their catalytic activity. Furthermore, research indicates that the presence of chlorine substituents enhances its affinity for target proteins compared to non-chlorinated analogs. These findings underscore the importance of structural modifications in developing more effective inhibitors or bioactive compounds .

Several compounds share structural similarities with 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Key examples include:

Compound NameMolecular FormulaUnique Features
2-Chloro-N-(2,4-dichlorophenyl)acetamideC₈H₆Cl₃NODifferent dichlorophenyl substitution pattern
N-(3,4-dichlorophenyl)-2-chloroacetamideC₈H₆Cl₃NOVariation in dichlorophenyl substitution
N-(2-chlorophenyl)-acetamideC₇H₈ClNOLacks additional chlorine atoms

These compounds differ primarily in their substitution patterns on the phenyl ring and the number of chlorine atoms present. The unique combination of substituents in 2-Chloro-N-(3,5-dichlorophenyl)acetamide contributes to its distinct biological activity and potential applications compared to these similar compounds .

2-chloro-N-(3,5-dichlorophenyl)acetamide represents a halogenated aromatic amide compound characterized by its distinctive molecular structure containing three strategically positioned chlorine atoms [1]. The compound belongs to the acetanilide family and serves as an important chemical intermediate in various synthetic processes [2]. This molecular entity exhibits the fundamental characteristics of both chloroacetamide and dichloroaniline structural motifs, making it a compound of significant interest in organic chemistry research [3].

The molecular formula C8H6Cl3NO indicates the presence of eight carbon atoms, six hydrogen atoms, three chlorine atoms, one nitrogen atom, and one oxygen atom within the molecular framework [1]. The compound possesses a molecular weight of 238.50 grams per mole, which places it within the range of medium-sized organic molecules commonly encountered in pharmaceutical and industrial chemistry applications [3].

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted acetamides [1] [2]. According to International Union of Pure and Applied Chemistry conventions, the primary name "2-chloro-N-(3,5-dichlorophenyl)acetamide" systematically describes the molecular structure by identifying the acetamide backbone with specific substitution patterns [4].

The nomenclature construction begins with the acetamide functional group as the parent structure, followed by positional indicators for substituents [4]. The "2-chloro" designation specifies the presence of a chlorine atom at the second carbon position of the acetyl chain, while "N-(3,5-dichlorophenyl)" indicates that the nitrogen atom of the amide group is bonded to a phenyl ring bearing chlorine atoms at the 3 and 5 positions [1] [5].

Table 1: Basic Chemical Identity Information

PropertyValue
International Union of Pure and Applied Chemistry Name2-chloro-N-(3,5-dichlorophenyl)acetamide
Molecular FormulaC8H6Cl3NO
Molecular Weight238.50 g/mol
Chemical Abstracts Service Registry Number33560-48-4
MDL NumberMFCD00084930
InChIInChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13)
InChI KeyZRTPLHDJASYNPE-UHFFFAOYSA-N
SMILESO=C(NC1=CC(Cl)=CC(Cl)=C1)CCl

The International Union of Pure and Applied Chemistry naming system for amides follows specific protocols where the suffix "amide" replaces the "ic acid" ending of the corresponding carboxylic acid [4] [5]. In this compound, substituents on the nitrogen atom are designated with the prefix "N-" followed by the substituent name, while substituents on the carbon chain are numbered according to their position relative to the carbonyl carbon [4].

Registry Information and Identifiers

The compound is registered with multiple international chemical databases and regulatory organizations, each assigning unique identifiers for tracking and reference purposes [1] [2]. The Chemical Abstracts Service registry number 33560-48-4 serves as the primary identifier in the Chemical Abstracts Service database, providing a unique numerical designation that facilitates literature searches and regulatory compliance [6].

The European Community has assigned the number 687-823-4 to this compound, establishing its identity within European Union regulatory frameworks [2] [7]. This European Community number follows the standardized seven-digit format established for chemical substances marketed within European Union territories [8].

Table 2: Registry Information and Database Identifiers

Database/RegistryIdentifier
Chemical Abstracts Service33560-48-4
European Community Number687-823-4
DSSTox Substance IDDTXSID40187248
PubChem Compound ID36550
Nikkaji NumberJ85.157D
WikiData IDQ83058873
Beilstein Registry NumberBRN 3267814

The Distributed Structure-Searchable Toxicity Database maintains the identifier DTXSID40187248 for this compound, facilitating access to toxicological and environmental data through the Environmental Protection Agency CompTox Chemicals Dashboard [2] [9]. PubChem, the world's largest collection of freely accessible chemical information, catalogs this compound under the identifier 36550 [2] [10].

Additional database identifiers include the Nikkaji number J85.157D from the Japan Chemical Substance Dictionary and the WikiData identifier Q83058873 [2] [11]. The Beilstein Registry assigns the number BRN 3267814, connecting the compound to historical chemical literature and synthesis methodologies [2].

Alternative Nomenclature and Synonyms

The compound is known by numerous alternative names that reflect different naming conventions and historical usage patterns [2] [12]. These synonyms demonstrate the evolution of chemical nomenclature and the various systematic approaches employed by different organizations and databases [13].

The systematic name "N-(3,5-dichlorophenyl)-2-chloroacetamide" represents an alternative International Union of Pure and Applied Chemistry acceptable format that places the substituent description first [2] [12]. This naming variant emphasizes the dichlorophenyl substituent attached to the nitrogen atom, followed by the chloroacetamide portion of the molecule [13].

Table 3: Alternative Nomenclature and Synonyms

Synonym TypeName
Alternative International Union of Pure and Applied Chemistry NameN-(3,5-dichlorophenyl)-2-chloroacetamide
Common Chemical NameN1-(3,5-Dichlorophenyl)-2-chloroacetamide
Systematic NameAcetamide, 2-chloro-N-(3,5-dichlorophenyl)-
Chemical Abstract Name2,3',5'-Trichloroacetanilide
Trade/Commercial NameN-(Chloroacetyl)-3,5-dichloroaniline
Structural Descriptor NameN-[3,5-bis(chloranyl)phenyl]-2-chloranyl-ethanamide
Historical NameAcetanilide, 2,3',5'-trichloro-

The historical name "Acetanilide, 2,3',5'-trichloro-" reflects the compound's classification as a substituted acetanilide, emphasizing its relationship to the parent acetanilide structure [2] [14]. This nomenclature system was commonly used in earlier chemical literature and remains relevant for historical document searches [15].

Commercial and trade names such as "N-(Chloroacetyl)-3,5-dichloroaniline" emphasize the synthetic relationship between the compound and its precursor materials [2] [12]. This naming convention is particularly useful in industrial and manufacturing contexts where the synthetic origin of the compound is of primary importance [16].

Structural Classification in Chemical Databases

Chemical databases employ various classification systems to organize and categorize compounds based on structural features, functional groups, and chemical properties [10] [17]. The compound 2-chloro-N-(3,5-dichlorophenyl)acetamide falls into multiple classification categories that reflect its diverse structural characteristics [18].

Within the functional group classification system, the compound is primarily categorized as an acetamide due to the presence of the characteristic amide functional group [19] [20]. The acetamide classification encompasses compounds containing the structural motif R-CO-NH-R', where R represents the acetyl group and R' represents various substituents [21].

Table 4: Chemical Classification Information

Classification SystemClassification
Functional Group ClassAcetamide
Structural ClassHalogenated aromatic amide
Aromatic ClassificationSubstituted acetanilide
Substitution PatternTrichlorinated compound
Chemical FamilyChloroacetamide derivative
Pharmaceutical ClassificationN-aromatic amide
Regulatory ClassificationIndustrial chemical intermediate

The structural classification as a "halogenated aromatic amide" emphasizes the presence of both halogen substituents and the aromatic ring system [22]. This classification is particularly important for understanding the compound's chemical reactivity and potential biological activity patterns [23].

PubChem and other major chemical databases classify this compound within the broader category of substituted acetanilides, which represents a significant class of organic compounds with diverse applications [2] [24]. The acetanilide classification system recognizes the historical importance of these compounds in pharmaceutical development and industrial chemistry [14] [15].

The substitution pattern classification as a "trichlorinated compound" highlights the presence of three chlorine atoms within the molecular structure [1] [3]. This classification is crucial for environmental and regulatory considerations, as chlorinated organic compounds often require special handling and disposal procedures [25].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

33560-48-4

Wikipedia

Acetanilide, 2,3',5'-trichloro-

Dates

Last modified: 08-15-2023

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